FP-Biotin

Activity-Based Protein Profiling Serine Hydrolase Kinetics Probe Selectivity

FP-Biotin is the validated, broad-spectrum fluorophosphonate probe for covalent serine hydrolase profiling. Its hydrophobic alkyl linker ensures superior membrane-associated enzyme detection versus hydrophilic PEG variants. Substitution without revalidation risks false negatives due to distinct kinetic reactivity rates. Choose FP-Biotin for maximum enzyme coverage, literature benchmark comparability, and reliable competitive ABPP inhibitor screening. Research use only.

Molecular Formula C27H50FN4O5PS
Molecular Weight 592.7 g/mol
CAS No. 259270-28-5
Cat. No. B027626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFP-Biotin
CAS259270-28-5
Synonyms[10-[[5-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]pentyl]amino]-10-oxodecyl]phosphonofluoridic Acid Ethyl Ester;  10-Fluoroethoxyphosphinyl-N-biotinamidopentyldecanamide; 
Molecular FormulaC27H50FN4O5PS
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F
InChIInChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)
InChIKeyZIFSFLGSUTZFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FP-Biotin (CAS 259270-28-5) Product Overview for Activity-Based Protein Profiling Procurement


Ethyl (10-oxo-10-((5-((5-(2-oxohexahydro-1H-thieno(3,4-d)imidazol-4-yl)pentanoyl)amino)pentyl)amino)decyl)phosphonofluoridate, commonly designated FP-Biotin, is a biotinylated fluorophosphonate covalent probe that serves as the prototype activity-based probe (ABP) for the global profiling of serine hydrolases in complex proteomes [1]. This compound irreversibly binds to the catalytic serine residue of active serine hydrolases, enabling the enrichment, identification, and functional characterization of this large enzyme superfamily [1]. FP-Biotin is supplied as a mixture of diastereomers and is a foundational tool for activity-based protein profiling (ABPP) applications in proteomics, biomarker discovery, and enzyme inhibitor screening .

Why Generic Serine Hydrolase Probes Cannot Substitute for FP-Biotin in Quantitative ABPP Workflows


While numerous serine hydrolase probes exist, direct substitution of FP-Biotin with analogs bearing different linker chemistries (e.g., PEG-based variants) or reporter tags (e.g., desthiobiotin) is not advisable without rigorous revalidation. Kinetic analyses have established that individual serine hydrolases react at distinct and often non-uniform rates with different fluorophosphonate probes, meaning that a simple swap can alter both the quantitative signal and the repertoire of enzymes detected [1]. Furthermore, the hydrophobic alkyl chain linker of FP-Biotin confers unique physicochemical properties that influence membrane permeability and access to lipid-associated enzyme populations, a feature that is fundamentally altered in more hydrophilic probe variants [1]. Consequently, procurement decisions based solely on the fluorophosphonate warhead, without accounting for linker and tag composition, risk introducing false negatives or skewed activity profiles that compromise data reproducibility and cross-study comparability [1].

FP-Biotin (CAS 259270-28-5) Quantified Differentiation Evidence for Scientific Selection


Enzyme-Specific Kinetic Reactivity Divergence: FP-Biotin vs. FP-PEG-Biotin

In a direct comparative study of FP-Biotin and its more hydrophilic PEG-linked analog (FP-PEG-biotin) in rat testis soluble proteomes, kinetic analyses revealed that several serine hydrolases reacted at markedly different rates with each probe [1]. While extended incubation times produced similar maximal coverage profiles, the differential reactivity under standard 1-hour labeling conditions at 4 μM probe concentration resulted in detectable labeling intensity differences that can be exploited to assess inhibitor selectivity in complex proteomes [1].

Activity-Based Protein Profiling Serine Hydrolase Kinetics Probe Selectivity

FAAH Inhibition Potency: A Quantified Serine Hydrolase Target Engagement Metric

FP-Biotin exhibits potent, irreversible inhibition of fatty acid amide hydrolase (FAAH), a clinically relevant serine hydrolase involved in endocannabinoid signaling. Vendor-supplied biochemical characterization reports a Ki value of 230 nM for FAAH inhibition . This quantitative metric enables researchers to benchmark FP-Biotin's target engagement potency relative to other FAAH-directed probes and inhibitors, facilitating the rational design of competitive ABPP experiments and orthogonal target validation studies.

Fatty Acid Amide Hydrolase Enzyme Inhibition Target Engagement

Hydrophobic Linker Design Enables Membrane-Associated Serine Hydrolase Profiling

FP-Biotin is distinguished by its linear decamethylene linker, which imparts a hydrophobic character that facilitates interaction with membrane-bound and lipid-associated serine hydrolases [1]. The Cravatt laboratory explicitly noted that the hydrophobic nature of FP-Biotin's alkyl chain linker was a key design feature that could influence reactivity with certain enzyme subpopulations, prompting the subsequent development of a more hydrophilic PEG variant to access enzymes that remained unreactive toward the original FP-Biotin [1].

Membrane Proteomics Lipid-Associated Enzymes Probe Design

Comparative Lipase Enrichment Efficiency: FP-Biotin vs. REGN Probe

In a 2022 study evaluating ABPP probes for detecting lipases that catalyze polysorbate degradation, the novel REGN probe demonstrated higher lipase enrichment efficiency than commercially available ABPP probes, including FP-Biotin and FP-desthiobiotin [1]. Critically, the REGN probe was capable of enriching several lipases that could not be labeled by FP-Biotin, including lysosomal acid lipase and cytosolic phospholipase A2 [1]. This finding delineates a clear functional boundary: FP-Biotin, while a broad-spectrum serine hydrolase probe, exhibits limitations in labeling certain lipase subfamilies that are of paramount importance in biotherapeutic product quality control.

Lipase Profiling Polysorbate Degradation Biotherapeutic Formulation

Optimal Application Scenarios for FP-Biotin (CAS 259270-28-5) Based on Verified Differentiation Evidence


Global Serine Hydrolase Activity Profiling in Complex Tissue Proteomes

FP-Biotin is the established standard for broad-spectrum serine hydrolase activity profiling in complex biological samples, including tissue homogenates and cell lysates [1]. Its ability to covalently label active serine hydrolases in an activity-dependent manner enables the simultaneous detection and quantification of hundreds of enzymes across protease, lipase, esterase, and amidase subfamilies [1]. Researchers should select FP-Biotin when the primary objective is maximal enzyme coverage and when comparative benchmarking against the extensive body of ABPP literature is required [1]. The hydrophobic linker design further supports the profiling of membrane-associated enzyme populations that may be underrepresented by more hydrophilic probe variants [2].

Competitive ABPP for Serine Hydrolase Inhibitor Selectivity Profiling

The differential kinetic reactivity of FP-Biotin with distinct serine hydrolases enables its use in competitive ABPP (cABPP) assays to evaluate the selectivity of reversible serine hydrolase inhibitors directly in native proteomes [1]. By quantifying the reduction in FP-Biotin labeling intensity in the presence of a test inhibitor, researchers can generate inhibitor selectivity profiles across the entire serine hydrolase family in a single experiment [1]. This application leverages FP-Biotin's unique kinetic fingerprint and is most effective when the probe's reactivity rates with individual enzymes have been pre-characterized [1].

Plasma Biomarker Discovery for Organophosphorus Toxicant Exposure

FP-Biotin has been specifically validated for quantifying the activity of FAAH, ABHD6, and MAG-lipase in plasma samples [1]. The biotin tag enables efficient purification of FP-Biotin-labeled peptides via immobilized avidin beads, facilitating downstream LC-MS/MS identification and quantification [1]. This workflow is particularly well-suited for identifying novel protein biomarkers of organophosphorus toxicant exposure, as FP-Biotin mimics the covalent reactivity of nerve agents and pesticides with serine hydrolase active sites [2]. The 230 nM Ki against FAAH provides a quantitative benchmark for competitive displacement assays aimed at detecting low-abundance exposure biomarkers .

Affinity Enrichment and Mass Spectrometry-Based Identification of Active Serine Hydrolases

A general method for the avidin-based affinity isolation of FP-Biotin-labeled proteins has been established, enabling the rapid and simultaneous identification of multiple serine peptidases, lipases, and esterases from complex proteomes [1]. Following FP-Biotin labeling, biotinylated proteins are captured on avidin beads, subjected to on-bead tryptic digestion, and analyzed by LC-MS/MS for protein identification [1]. This approach is the cornerstone of functional proteomics workflows aimed at mapping the active serine hydrolase repertoire in biological systems and should be prioritized when quantitative, activity-based proteomic identification is the experimental goal [1].

Technical Documentation Hub

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